19-Hydroxyaldosterone

Mineralocorticoid potency In vivo bioassay Urinary Na+/K+ ratio

19-Hydroxyaldosterone (19-OH-Aldo) is a synthetically prepared, 19-hydroxylated derivative of the endogenous mineralocorticoid aldosterone. Distinguished by the formal addition of an oxygen function at position 19 of the aldosterone scaffold, the compound exists as a mixture of two principal isomeric forms in both chloroform and aqueous solution.

Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
CAS No. 103246-10-2
Cat. No. B034556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Hydroxyaldosterone
CAS103246-10-2
Synonyms19-hydroxyaldosterone
Molecular FormulaC21H28O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)C=O)C(=O)CO
InChIInChI=1S/C21H28O6/c22-9-18(27)16-4-3-15-14-2-1-12-7-13(25)5-6-20(12,10-23)19(14)17(26)8-21(15,16)11-24/h7,11,14-17,19,22-23,26H,1-6,8-10H2/t14-,15-,16+,17-,19+,20+,21+/m0/s1
InChIKeyXXAGGBKFYRBDBT-PUGGLORVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Hydroxyaldosterone (CAS 103246-10-2): A Defined 19-Hydroxylated Mineralocorticoid for Endocrine Research and Reference Standard Procurement


19-Hydroxyaldosterone (19-OH-Aldo) is a synthetically prepared, 19-hydroxylated derivative of the endogenous mineralocorticoid aldosterone . Distinguished by the formal addition of an oxygen function at position 19 of the aldosterone scaffold, the compound exists as a mixture of two principal isomeric forms in both chloroform and aqueous solution . It demonstrates full mineralocorticoid activity in classical bioassay systems but with a markedly attenuated in vivo potency profile relative to aldosterone, making it a critical tool for dissecting the structural determinants of mineralocorticoid receptor (MR) agonism and for serving as a well-characterized reference standard in analytical method development .

Research Use MR agonism structure-activity studies; analytical reference standard procurement
Key Property Water-soluble solid; defined isomeric mixture (7:5 in CDCl₃, 5:1 in D₂O)
Potency Profile Attenuated in vivo MC activity; equipotent to aldosterone in isolated epithelial assays

Why 19-Hydroxyaldosterone Cannot Be Substituted by Aldosterone or 19-Nor-Aldosterone in Mechanistic and Analytical Workflows


The mineralocorticoid class encompasses compounds with radically divergent in vivo potency, in vitro activity, and physicochemical properties depending on subtle structural modifications at position 19. 19-Hydroxyaldosterone occupies a unique efficacy band—substantially less potent than aldosterone in vivo yet equipotent in isolated epithelial preparations—while 19-nor-aldosterone retains aldosterone-like in vivo potency and 3β-hydroxy-Δ5-aldosterone loses in vitro activity . Furthermore, 19-hydroxyaldosterone is a water-soluble solid that exists as a defined isomeric mixture, properties not shared by its comparators, which directly impact formulation, dosing, and analytical detection strategies . Substituting any of these analogs without accounting for these quantitative performance gaps introduces uncontrolled variables that can confound experimental interpretation and invalidate cross-study comparisons.

Aldosterone substitution Much higher in vivo potency may shift experimental dose-response and mask attenuated-agonist study endpoints.
19-Nor-aldosterone substitution Retains aldosterone-like potency; lacks the characteristic in vitro–in vivo discordance needed for PK/PD dissection studies.
3β-Hydroxy-Δ5-aldosterone substitution Reduced in vitro natriferic activity invalidates isolated-epithelial model comparisons with 19-hydroxyaldosterone.

Quantitative Differential Evidence for 19-Hydroxyaldosterone (CAS 103246-10-2): Head-to-Head Comparator Data


In Vivo Mineralocorticoid Potency: 19-Hydroxyaldosterone vs. Aldosterone and 19-Nor-Aldosterone in the Adrenalectomized Rat

In the adrenalectomized male rat bioassay, overall mineralocorticoid (MC) activity, assessed by the urinary Na+ to K+ ratio 1–3 h post-injection, revealed that 19-hydroxyaldosterone was only 1/100th to 1/140th as active as aldosterone . In direct contrast, 19-nor-aldosterone possessed MC activity similar to that of aldosterone in the same assay system . Both 19-hydroxyaldosterone and 19-nor-aldosterone retained antinatriuretic and kaliuretic activities. This potency ranking establishes a clear functional hierarchy: aldosterone ≈ 19-nor-aldosterone >> 19-hydroxyaldosterone.

In vivo MC potency
Head-to-head
1/100–1/140 the activity of aldosterone (urinary Na⁺/K⁺ ratio in adrenalectomized rat)
Reported in vivo potency context; supports attenuated-agonist study design
Adrenalectomized male rat; 1–3 h post-injection
Mineralocorticoid potency In vivo bioassay Urinary Na+/K+ ratio

In Vitro Natriferic Activity: 19-Hydroxyaldosterone vs. Aldosterone vs. 3β-Hydroxy-Δ5-Aldosterone in the Isolated Toad Bladder

In the isolated toad urinary bladder assay, the natriferic responses of 19-hydroxyaldosterone at 10−8, 10−7, and 10−6 M were not significantly different from those caused by equivalent concentrations of aldosterone . In contrast, 3β-hydroxy-Δ5-aldosterone was less active than aldosterone in this same in vitro system . Thus, while 19-hydroxyaldosterone is 100- to 140-fold weaker than aldosterone in vivo, its epithelial sodium transport activity in vitro is indistinguishable from aldosterone, a profile not shared by 3β-hydroxy-Δ5-aldosterone.

In vitro natriferic activity
Head-to-head
Not significantly different from aldosterone at 10⁻⁸–10⁻⁶ M (isolated toad bladder, short-circuit current)
In vitro equipotence context; supports PK/PD discordance investigation
Concentrations tested: 10⁻⁸, 10⁻⁷, 10⁻⁶ M
In vitro bioassay Natriferic response Epithelial sodium transport

Structure-Activity Relationship: 19-Hydroxylation Drastically Reduces Renal MR Binding Relative to 19-Unsubstituted Aldosterone

Introduction of an oxygen function at position 19 of aldosterone derivatives produced a strong reduction in cytoplasmic receptor binding (rat kidney type I receptor) . This receptor-level attenuation is consistent with the 100- to 140-fold reduction in in vivo mineralocorticoid potency observed for 19-hydroxyaldosterone relative to aldosterone in the whole-animal assay . Although quantitative binding affinity constants (Kd or Ki) are not reported in the primary comparator study, the concordance between reduced type I receptor binding and reduced in vivo MC activity provides a mechanistic framework distinguishing 19-hydroxyaldosterone from aldosterone and from 19-nor-aldosterone (which retains aldosterone-like potency).

Renal MR binding
Class-level
Strong reduction in rat kidney type I receptor binding vs. aldosterone (Kd not reported)
Reported receptor binding attenuation; concordant with in vivo attenuation
Qualitative binding data; quantitative affinity constants unavailable
Structure-activity relationship Mineralocorticoid receptor binding 19-hydroxylation

Physicochemical Differentiation: Water Solubility and Isomeric Composition vs. Aldosterone and 19-Nor-Aldosterone

19-Hydroxyaldosterone is isolated as a water-soluble crystalline solid (m.p. 110–120°C) that can be recovered unchanged from aqueous solution by evaporation . In contrast, aldosterone is sparingly soluble in water. 1H-NMR analysis reveals that 19-hydroxyaldosterone exists as a mixture of mainly two isomeric forms, with a ratio of 7:5 in CDCl3 and 5:1 in D2O . The 3β-hydroxy-5-ene analog (HAA) similarly exists as two isomers in CDCl3 . 19-Nor-aldosterone in the solid state exists in a cyclic form, differing in isomeric behavior . This water solubility profile facilitates aqueous formulation without organic co-solvents, a practical advantage for in vivo dosing and cell-based assays.

Solubility & isomers
Reported
Freely water-soluble solid; isomeric ratio 7:5 (CDCl₃), 5:1 (D₂O); m.p. 110–120 °C
Supports aqueous formulation; enables isomer-based peak monitoring in LC-MS
¹H-NMR characterization; distinct from sparingly soluble aldosterone
Water solubility Isomeric composition Formulation

Synthetic Accessibility: 19-Hydroxyaldosterone Requires a Dedicated Multi-Step Route Distinct from Aldosterone Derivatization

The synthesis of 19-hydroxyaldosterone proceeds via a 14-step sequence from 21-acetoxy-4-pregnene-3,20-dione-20-ethylene ketal-18,11β-lactone, featuring a key 6β,19-oxido intermediate formed by intramolecular hypoiodite cyclization . The hydroxyl at position 19 accelerates hydrolysis of the C3 ketal relative to the corresponding diketal of aldosterone, directly impacting deprotection kinetics . The reported overall yield from the diacetate intermediate 4b to the penultimate hemiacetal is approximately 43% over five steps (bromohydrin formation → cyclization → saponification → oxidation → dehydrobromination) . This contrasts with aldosterone, which is commercially available as a bulk natural product, and with 19-nor-aldosterone, which is accessed through a distinct synthetic route involving 19-nor intermediates .

Synthetic accessibility
Method context
14-step synthesis from 21-acetoxy-4-pregnene precursor; ~43% yield over five key steps to penultimate hemiacetal
Requires specialized multi-step synthesis; batch consistency depends on cyclization control
Key intermediate: 6β,19-oxido via intramolecular hypoiodite cyclization
Chemical synthesis 19-hydroxylation Steroid chemistry

Validated Application Scenarios for 19-Hydroxyaldosterone (CAS 103246-10-2) Based on Quantitative Differential Evidence


Low-Potency Mineralocorticoid Agonist for Dose-Response and Threshold Studies in Adrenalectomized Rodent Models

When experimental designs require a mineralocorticoid agonist with predictable, attenuated in vivo potency to avoid the steep dose-response curves of aldosterone, 19-hydroxyaldosterone is the evidence-backed choice. At doses calibrated to its 1/100th–1/140th potency relative to aldosterone , it provides wider dosing windows for studying sodium retention and potassium excretion thresholds without the risk of rapid saturation encountered with equipotent analogs such as 19-nor-aldosterone . This is particularly relevant for hypertension and electrolyte balance studies where fine titration of mineralocorticoid tone is essential.

Dissecting Pharmacokinetic vs. Pharmacodynamic Determinants of Mineralocorticoid Action Using In Vitro–In Vivo Potency Discordance

19-Hydroxyaldosterone is the only aldosterone analog documented to exhibit in vitro natriferic activity indistinguishable from aldosterone while being 100- to 140-fold less potent in vivo . This unique discordance makes it an irreplaceable tool for studies aimed at isolating the contributions of metabolic clearance, plasma protein binding, and tissue distribution to the overall mineralocorticoid response, using paired toad bladder (in vitro) and rat (in vivo) assays within the same experimental framework .

Aqueous-Phase Reference Standard for LC-MS/MS Method Development and Validation in Steroid Hormone Panels

The high water solubility of 19-hydroxyaldosterone and its well-characterized isomeric composition (7:5 ratio in CDCl3, 5:1 in D2O) facilitate its use as a calibration standard in aqueous mobile phases without organic solvent additives that can cause ion suppression in mass spectrometry. Analytical chemists developing multi-analyte steroid panels can leverage the two resolvable isomeric peaks as an internal system-suitability check for chromatographic resolution, a feature not available with single-isomer aldosterone standards.

Structure-Activity Relationship (SAR) Probe for the 19-Position of Mineralocorticoid Receptor Ligands

For medicinal chemistry programs targeting the mineralocorticoid receptor, 19-hydroxyaldosterone serves as a critical SAR comparator alongside aldosterone and 19-nor-aldosterone. The available evidence demonstrates that 19-hydroxylation strongly reduces type I receptor binding and in vivo potency , whereas 19-nor modification retains near-full agonist activity . Including all three compounds in a screening cascade enables rank-ordering of novel MR ligands against a well-defined activity gradient at the 19-position.

Application
Selection Property
Validation Focus
Low-potency MR agonism dose-response studies
Markedly attenuated in vivo potency profile
Dose-response window assessment; Na⁺/K⁺ threshold titration
PK/PD discordance investigation
In vitro–in vivo potency divergence
Paired epithelial and whole-animal assay comparison
Aqueous-phase LC-MS/MS reference standard
Water solubility; defined isomeric composition
Isomer peak resolution; system suitability check
19-position SAR probe
Activity gradient across 19-substituted analogs
MR binding and functional assay rank-ordering
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